molecular formula C15H17ClN2O B12820217 4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride

4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride

Cat. No.: B12820217
M. Wt: 276.76 g/mol
InChI Key: KODFIVKGJSROFS-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group and a methylphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride typically involves a multi-step process. The initial step often includes the formation of the benzamide core, followed by the introduction of the aminomethyl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and protein binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzamide
  • N-(4-methylphenyl)benzamide
  • 4-(aminomethyl)-N-(4-methylphenyl)benzoic acid

Uniqueness

4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C15H17ClN2O

Molecular Weight

276.76 g/mol

IUPAC Name

4-(aminomethyl)-N-(4-methylphenyl)benzamide;hydrochloride

InChI

InChI=1S/C15H16N2O.ClH/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13;/h2-9H,10,16H2,1H3,(H,17,18);1H

InChI Key

KODFIVKGJSROFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN.Cl

Origin of Product

United States

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